2-(1-Methylhydrazin-1-yl)propan-1-ol
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Overview
Description
2-(1-Methylhydrazin-1-yl)propan-1-ol is a chemical compound with the molecular formula C4H12N2O It is a derivative of hydrazine and is characterized by the presence of a hydroxyl group and a methylhydrazinyl group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylhydrazin-1-yl)propan-1-ol typically involves the reaction of 1-methylhydrazine with an appropriate precursor, such as a halogenated propane derivative. One common method involves the nucleophilic substitution reaction of 1-methylhydrazine with 1-chloropropan-2-ol under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylhydrazin-1-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The methylhydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: The major products are carbonyl compounds such as aldehydes or ketones.
Reduction: The major products are hydrazine derivatives.
Substitution: The products depend on the nature of the substituent introduced.
Scientific Research Applications
2-(1-Methylhydrazin-1-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(1-Methylhydrazin-1-yl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and the methylhydrazinyl group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Methylhydrazin-1-yl)propan-2-ol
- 2-(1-Hydrazinyl)propan-1-ol
- 1-(1-Hydrazinyl)propan-2-ol
Uniqueness
2-(1-Methylhydrazin-1-yl)propan-1-ol is unique due to the presence of both a hydroxyl group and a methylhydrazinyl group, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile chemical modifications and interactions, making it valuable in various fields of research and industry.
Properties
IUPAC Name |
2-[amino(methyl)amino]propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O/c1-4(3-7)6(2)5/h4,7H,3,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDPFHZWKOSRDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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